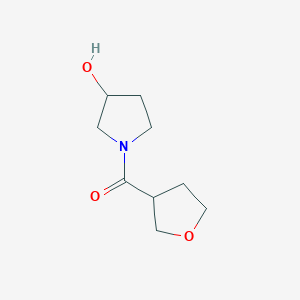
6-(3-Fluoropiperidin-1-yl)nicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, synthetic nicotine has been developed with strategies for the synthesis of nicotine . A biotransformation process has been reported for the conversion of 3-CP to nicotinic acid at a faster rate .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, 6-(3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid has a molecular weight of 250.29 g/mol . Another compound, 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, has a molecular weight of 242.22 g/mol.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, nicotinic acid was synthesized by directly oxidizing 3-methylpyridine (3MP) with nitric acid . Another study focused on the redox and non-redox reactions as well as antioxidant activity of nicotinic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 6-(3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid is a solid . Another compound, 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid, has a molecular weight of 242.22 g/mol.Scientific Research Applications
Synthesis and Chemical Studies
6-(3-Fluoropiperidin-1-yl)nicotinic acid is part of broader research on nicotinic acid and its derivatives, which play significant roles in various industrial and medicinal applications. In chemical studies, nicotinic acid derivatives are synthesized through complex chemical reactions, with specific interest in their potential as pharmaceutical intermediates. For instance, a practical synthesis of key pharmaceutical intermediates involving nicotinic acid has been described, showcasing methods to introduce specific moieties via palladium-catalyzed sequences and selective chlorination, highlighting the compound's significance in the development of new pharmaceuticals (Wang et al., 2006).
Biological and Medicinal Research
Nicotinic acid and its analogs have been extensively studied for their biological and medicinal properties. Notably, nicotinic acid acts as a lipid-lowering drug by inhibiting lipolysis in adipose tissue, mediated by specific G-protein-coupled receptors (GPCRs), namely PUMA-G/HM74 in humans. This interaction underlines the compound's utility in treating dyslipidemia and its potential role in atherosclerosis prevention (Tunaru et al., 2003). Moreover, 6-substituted nicotinic acid analogues have been identified as potent inhibitors of the carbonic anhydrase III enzyme, suggesting their utility in managing dyslipidemia and cancer progression, further emphasizing the therapeutic potential of nicotinic acid derivatives (Mohammad et al., 2017).
Radioligand Development for Neuroscience
In neuroscience research, derivatives of nicotinic acid, specifically designed for high affinity to nicotinic acetylcholine receptors (nAChRs), serve as crucial tools for studying brain function and disorders. The synthesis of compounds like 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-((E)-2-(2-[18F]fluoropyridin-4-yl)vinyl)pyridine demonstrates the application of nicotinic acid derivatives in developing radioligands for positron emission tomography (PET), providing insights into nAChR distribution and function in the brain (Zhang et al., 2004).
Mechanism of Action
Target of Action
“6-(3-Fluoropiperidin-1-yl)nicotinic acid” is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin is known to play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
Nicotinic acid is typically well-absorbed in the gastrointestinal tract and is widely distributed in the body .
Result of Action
Nicotinic acid is known to have a wide range of effects, including lowering blood cholesterol levels, improving blood flow, and supporting healthy skin .
Safety and Hazards
Future Directions
The future directions of research involving similar compounds have been discussed. For instance, the discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine . Another study mentioned that 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid has captured the attention of scientists and researchers in recent years.
properties
IUPAC Name |
6-(3-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-2-1-5-14(7-9)10-4-3-8(6-13-10)11(15)16/h3-4,6,9H,1-2,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSJTHDTCYWFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)
![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)


![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)